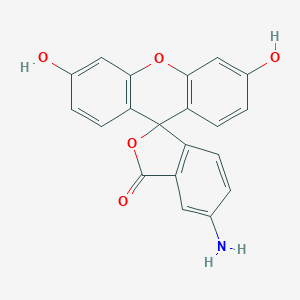
1-(2-Chloroethyl)naphthalene
Übersicht
Beschreibung
1-(2-Chloroethyl)naphthalene, also known as 1-CE, is a synthetic compound derived from the aromatic hydrocarbon naphthalene. It is a colorless crystalline solid with a melting point of 117°C and a boiling point of 232°C. 1-CE is widely used in scientific research, particularly in laboratory experiments, due to its unique properties and ability to react with other compounds.
Wissenschaftliche Forschungsanwendungen
1-(chloromethyl)-2-methylnaphthalene, a related compound, exhibits unique molecular geometry and charge transfer interactions, making it potentially useful in organic electronics and photocatalysis (Nagabalasubramanian, Karabacak, & Periandy, 2012).
Naphthalene diimides (NDIs) show potential in conducting thin films, molecular sensors, energy transfer, host-guest chemistry, and artificial photosynthesis, highlighting the diverse applications of naphthalene derivatives (Bhosale, Jani, & Langford, 2008).
NDIs are also promising in supramolecular chemistry, sensors, catalysis, and medicinal applications, although real-world applications need to overcome key challenges (Kobaisi et al., 2016).
Anodic coupling of naphthalene in specific solvents leads to the production of 1,4-polynaphthylene films, which exhibit reversible electrochemical properties (Zecchin, Tomat, Schiavon, & Zotti, 1988).
Naphthalene-based compounds are studied for their electro-optical, nonlinear, and charge transfer properties, making them candidates for applications in dye-sensitized solar cells and nonlinear optics (Irfan et al., 2017).
Certain naphthalene diimides with specific side chains exhibit unique absorption and fluorescence properties, beneficial for molecular device manufacturing (Andric et al., 2004).
A naphthalene-based fluorescent probe has been developed for high-resolution imaging of zinc distribution in cells and plants, demonstrating its utility in biological imaging (Lee et al., 2015).
Naphthalene and its derivatives react with hydroxyl radicals in urban air, forming oxidation products that may be air toxics, indicating its environmental impact (Bunce, Liu, Zhu, & Lane, 1997).
The position of alkyl-substitution in naphthalene derivatives affects the ring cleavage site and product distribution in urban atmospheres, important for understanding atmospheric chemistry (Wang, Atkinson, & Arey, 2007).
Wirkmechanismus
Target of Action
1-(2-Chloroethyl)naphthalene, also known as 1-Naphthylmethyl chloride , is a chlorinated derivative of naphthaleneIt’s known that chlorinated hydrocarbons generally interact with lipophilic sites in biological systems, such as cell membranes and proteins .
Mode of Action
Chlorinated hydrocarbons, including this compound, are known to undergo nucleophilic substitution reactions . In these reactions, the chlorine atom is replaced by a nucleophile, often a molecule or ion that donates an electron pair to form a covalent bond .
Biochemical Pathways
It’s known that naphthalene and its derivatives can be metabolized by various bacterial species through different pathways . These pathways often involve the conversion of naphthalene to salicylate or other intermediates, which are then further metabolized .
Pharmacokinetics
It’s known that the compound is a solid at room temperature with a melting point of 32°c and a density of 118 g/mL at 25°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that chlorinated hydrocarbons can have various effects on biological systems, depending on their specific structures and the biological context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals, pH, temperature, and the specific biological context can all impact the compound’s action .
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection .
Biochemische Analyse
Biochemical Properties
It is known that naphthalene and its derivatives, including 1-(2-Chloroethyl)naphthalene, can be degraded by various bacterial species
Cellular Effects
Naphthalene and its derivatives have been associated with genotoxic, mutagenic, and/or carcinogenic effects on living organisms .
Molecular Mechanism
It is known that naphthalene and its derivatives can undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Temporal Effects in Laboratory Settings
It is known that naphthalene can cause acute sensory irritating effects at the eyes and upper airways when directly handled .
Dosage Effects in Animal Models
It is known that naphthalene and its derivatives are considered as priority pollutants that pose a critical environmental and public health concern worldwide .
Metabolic Pathways
It is known that naphthalene and its derivatives can be degraded by various bacterial species through multiple metabolic routes .
Subcellular Localization
Predicting protein subcellular localization is of great relevance for proteomics research .
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIBFCUQUWJKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393467 | |
| Record name | 1-(2-chloroethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41332-02-9 | |
| Record name | 1-(2-chloroethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



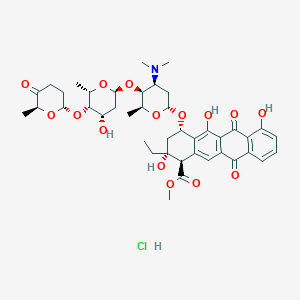
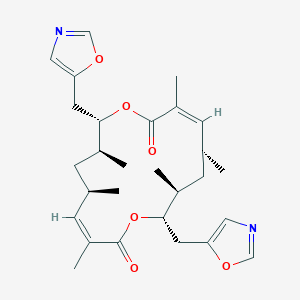
![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate](/img/structure/B15228.png)
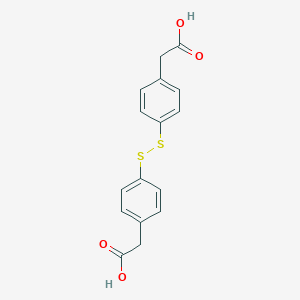
![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)
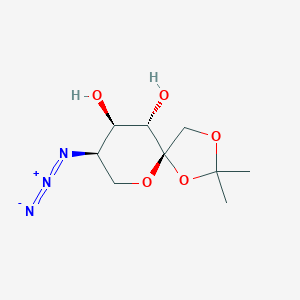
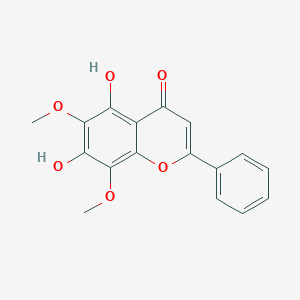

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)
![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)
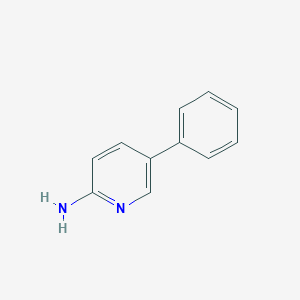
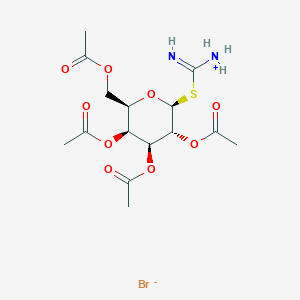
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)
